molecular formula C16H17N3O3 B5380358 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B5380358
M. Wt: 299.32 g/mol
InChI Key: UZIWXHDRRFFENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as spiroindoline, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry. The compound has a unique spirocyclic structure that gives it interesting biological properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptors. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee is its unique spirocyclic structure, which gives it interesting biological properties. However, the synthesis of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee can be challenging, and it may not be suitable for large-scale production. In addition, further studies are needed to fully understand the mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee and its potential applications in drug development.

Future Directions

There are several potential future directions for research on 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee, including:
1. Developing more efficient methods for synthesizing 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee
2. Studying the mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee in more detail
3. Investigating the potential use of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee in combination with other drugs for the treatment of cancer and neurodegenerative diseases
4. Developing 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee derivatives with improved biological activity and pharmacokinetic properties
5. Studying the potential use of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee as a diagnostic tool for cancer and other diseases.
Conclusion:
Spiroindoline is a promising compound with unique biological properties that make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

Spiroindoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Mannich reaction. The most commonly used method involves the condensation of an aldehyde or ketone with an indole derivative in the presence of a Lewis acid catalyst.

Scientific Research Applications

Spiroindoline has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

7-(1H-indole-7-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-9-16(22-15(18)21)6-8-19(10-16)14(20)12-4-2-3-11-5-7-17-13(11)12/h2-5,7,17H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIWXHDRRFFENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=CC=CC4=C3NC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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